molecular formula C15H6F13N3O2 B3039386 4-Nitro-3-perfluorohexyl-5-phenyl-1H-pyrazole CAS No. 1029636-56-3

4-Nitro-3-perfluorohexyl-5-phenyl-1H-pyrazole

Cat. No.: B3039386
CAS No.: 1029636-56-3
M. Wt: 507.21 g/mol
InChI Key: WLWDMDHCCCNTTD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Nitro-3-perfluorohexyl-5-phenyl-1H-pyrazole typically involves the reaction of appropriate precursors under specific conditions. One common method includes the use of transition-metal catalysts and photoredox reactions . Industrial production methods may involve one-pot multicomponent processes, which are efficient and cost-effective .

Chemical Reactions Analysis

4-Nitro-3-perfluorohexyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Nitro-3-perfluorohexyl-5-phenyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets . This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

4-Nitro-3-perfluorohexyl-5-phenyl-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific perfluorohexyl and nitro substituents, which impart distinct chemical and physical properties .

Properties

IUPAC Name

4-nitro-3-phenyl-5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6F13N3O2/c16-10(17,9-8(31(32)33)7(29-30-9)6-4-2-1-3-5-6)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h1-5H,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWDMDHCCCNTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2[N+](=O)[O-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6F13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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